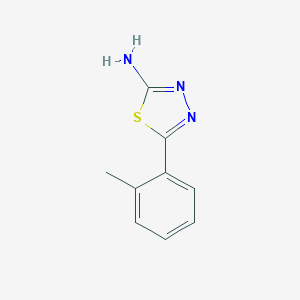

5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYAMNLNFAVLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343619 | |

| Record name | 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59565-54-7 | |

| Record name | 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have been investigated for their antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] This document outlines a common synthetic route, provides expected characterization data based on closely related analogs, and discusses potential applications in drug discovery.

Synthesis

The synthesis of this compound is typically achieved through the cyclization of a carboxylic acid derivative with thiosemicarbazide. A prevalent and effective method involves the reaction of 2-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent, such as polyphosphoric acid (PPE) or phosphorus oxychloride.[4][5] An alternative approach involves refluxing the starting materials in a suitable solvent like toluene.[1]

Below is a representative experimental protocol based on established methods for analogous compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of 2-methylbenzoic acid and thiosemicarbazide.

Materials:

-

2-Methylbenzoic acid

-

Thiosemicarbazide

-

Polyphosphoric acid (PPE) or Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, a mixture of 2-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

Polyphosphoric acid (PPE) is added to the flask in excess to act as both a solvent and a catalyst.

-

The reaction mixture is heated with stirring at a temperature of 70-80°C for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured into a beaker of ice-cold water.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to alkaline.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold distilled water.

-

The crude product is dried and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Caption: Synthetic workflow for this compound.

Characterization

Spectroscopic Data

The following tables present the characteristic spectral data for 2-amino-1,3,4-thiadiazole derivatives. The data for the phenyl and 4-methylphenyl analogs are provided for comparison.

Table 1: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | 7.37–7.51 (m, 5H), 7.77 (d, J = 7.9 Hz, 2H) | 7.37–7.51 (m) | - | [4] |

| This compound (Expected) | ~7.2-7.8 (m, 4H) | ~7.3 (s, 2H) | ~2.4 (s, 3H, -CH₃) | - |

| 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one | 7.83 (d, 1H), 7.39–7.41 (m, 2H), 7.18 (t, 1H) | 7.28 (s, 2H) | 4.77 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃) | [6] |

Table 2: Infrared (FTIR) Spectral Data (KBr, cm⁻¹)

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H (amine) | 3100 - 3300 (stretching) | [4][7] |

| C-H (aromatic) | 3000 - 3100 (stretching) | [7] |

| C=N (thiadiazole ring) | 1600 - 1640 (stretching) | [4][7] |

| C-S (thiadiazole ring) | ~830 (stretching) | [7] |

Table 3: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) | Key Fragmentation Peaks (m/z) | Reference |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 177.23 | 177 | 121, 104, 77, 74 | [4] |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃S | 191.25 | 191 | - | [1] |

| This compound | C₉H₉N₃S | 191.25 | 191 | Expected fragments: tolyl cation, thiadiazole ring fragments | - |

Potential Applications and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. The presence of the toxophoric =N-C-S- moiety is often cited as a key contributor to their biological effects.

While the specific mechanisms of action for this compound have not been extensively studied, related compounds have been shown to act as:

-

Antimicrobial agents: By potentially inhibiting essential enzymes in bacteria and fungi.

-

Anticancer agents: Through mechanisms that may involve the inhibition of kinases or other signaling proteins crucial for cancer cell proliferation and survival.[3]

-

Enzyme inhibitors: Targeting enzymes such as carbonic anhydrase or kinases involved in various disease pathologies.

The general workflow for evaluating the biological activity of a novel compound like this is depicted below.

Caption: General workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on well-established chemical transformations. The characterization of this molecule can be readily accomplished using standard spectroscopic methods. Further investigation into the biological activities and mechanisms of action of this and related compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers embarking on the synthesis and evaluation of this promising molecular scaffold.

References

- 1. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Crystal Structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-thiadiazole scaffold. This document details the crystallographic parameters, molecular geometry, and significant intermolecular interactions, supported by detailed experimental protocols and logical workflow visualizations.

Molecular Structure and Crystallographic Data

The asymmetric unit of the title compound, C₉H₉N₃S, contains two crystallographically independent molecules. The molecular structure consists of a 1,3,4-thiadiazole ring linked to a 2-methylphenyl group. The dihedral angles between the thiadiazole and tolyl rings in the two independent molecules are 32.25(3)° and 74.50(3)°.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₉H₉N₃S |

| Formula weight | 191.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.284(3) Å, α = 90°b = 7.3730(15) Å, β = 109.09(3)°c = 11.263(2) Å, γ = 90° |

| Volume | 964.0(3) ų |

| Z | 4 |

| Density (calculated) | 1.318 Mg/m³ |

| Absorption coefficient | 0.293 mm⁻¹ |

| F(000) | 400 |

| Crystal size | 0.30 x 0.10 x 0.10 mm |

| Theta range for data collection | 2.12 to 25.99° |

| Index ranges | -15 ≤ h ≤ 15, -9 ≤ k ≤ 9, -13 ≤ l ≤ 13 |

| Reflections collected | 7004 |

| Independent reflections | 1875 [R(int) = 0.067] |

| Completeness to theta = 25.99° | 99.8 % |

| Absorption correction | Psi-scan |

| Max. and min. transmission | 0.972 and 0.918 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1875 / 0 / 118 |

| Goodness-of-fit on F² | 1.011 |

| Final R indices [I > 2σ(I)] | R1 = 0.059, wR2 = 0.181 |

| R indices (all data) | R1 = 0.089, wR2 = 0.208 |

| Largest diff. peak and hole | 0.26 and -0.43 e.Å⁻³ |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is stabilized by a network of intermolecular interactions. These include N-H···N hydrogen bonds, which link the molecules into chains along the a-axis. Further stabilization is provided by a π-π stacking interaction between the thiadiazole rings, with a centroid-centroid distance of 3.910(3) Å. A weak C-H···π interaction is also observed. Additionally, an intramolecular C-H···S interaction contributes to the formation of a five-membered ring.

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(3)—H(3A)···N(2)ⁱ | 0.86 | 2.13 | 2.970(5) | 166 |

| N(3)—H(3B)···N(1)ⁱⁱ | 0.86 | 2.18 | 3.025(4) | 166 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+1/2, z+1/2

Experimental Protocols

Synthesis of this compound

-

Reaction Setup: To a solution of 2-methylbenzoic acid (5 mmol) in an appropriate solvent such as toluene (50 ml), add thiosemicarbazide (5 mmol).

-

Reflux: Heat the reaction mixture under reflux for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the filter cake with water and then recrystallize from a suitable solvent, such as acetone, to obtain the pure product.

Crystal Growth for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution of the purified compound in an appropriate solvent, such as acetone.

Potential Significance for Drug Development

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in a variety of clinically used drugs. The detailed structural elucidation of this compound provides a crucial foundation for understanding its physicochemical properties. This knowledge is instrumental for structure-activity relationship (SAR) studies and the rational design of novel derivatives with potentially enhanced biological activities, such as antimicrobial or anticancer properties. The intermolecular interactions identified in the crystal structure can inform the design of compounds with improved solid-state properties, which are critical for drug formulation and bioavailability. Further biological screening of this compound is warranted to explore its therapeutic potential.

Spectroscopic and Synthetic Profile of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of published spectroscopic data for this specific isomer, this document presents expected spectral characteristics based on closely related analogs and general principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis are also provided, drawing from established methodologies for this class of compounds.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of Isomeric Aminothiadiazoles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | Data not explicitly provided in search results. Aromatic protons typically appear at 7.0-8.0 ppm, the methyl protons around 2.4 ppm, and the amine protons as a broad singlet. | Data not explicitly provided in search results. Aromatic carbons typically resonate between 120-140 ppm, the methyl carbon around 21 ppm, and the thiadiazole carbons at approximately 150-170 ppm. |

| 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | Data not explicitly provided in search results. Similar to the 4-methyl isomer, with distinct splitting patterns for the aromatic protons. | Data not explicitly provided in search results. Similar to the 4-methyl isomer. |

| Expected for this compound | Aromatic protons (4H, multiplet), NH₂ (2H, broad singlet), CH₃ (3H, singlet). The proximity of the methyl group to the thiadiazole ring may cause slight upfield or downfield shifts compared to the other isomers. | Aromatic carbons, thiadiazole ring carbons (C2 and C5), and the methyl carbon. The C2 carbon of the thiadiazole ring, bonded to the amino group, is expected around 168-170 ppm, while the C5 carbon, attached to the phenyl ring, will be in a slightly different region. |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Expected Absorptions / Fragments |

| Infrared (IR) Spectroscopy (cm⁻¹) | N-H stretching: 3100-3300 (typically two bands for a primary amine) C-H stretching (aromatic): ~3000-3100 C-H stretching (aliphatic): ~2850-2960 C=N stretching (thiadiazole ring): ~1600-1650 C=C stretching (aromatic): ~1450-1600 C-S stretching: ~600-800 |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 191.0517 for C₉H₉N₃S. Key Fragmentation Patterns: Loss of the amino group, cleavage of the thiadiazole ring, and fragments corresponding to the tolyl group. |

Experimental Protocols

The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative of 2-methylbenzoic acid. The following is a general experimental protocol adapted from procedures for similar compounds.[1]

Synthesis of this compound

Materials:

-

2-Methylbenzoic acid

-

Thiosemicarbazide

-

Phosphorous oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Toluene or another suitable solvent

-

Ice

-

Sodium bicarbonate solution (for neutralization)

-

Ethanol or acetone (for recrystallization)

Procedure:

-

A mixture of 2-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

The mixture is treated with a dehydrating/cyclizing agent such as phosphorous oxychloride or polyphosphoric acid.

-

If using a solvent like toluene, the reaction mixture is refluxed for several hours.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration.

-

The crude product is washed with water and then neutralized with a sodium bicarbonate solution.

-

The solid is filtered again, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, for example, with an electrospray ionization (ESI) source to determine the molecular weight and fragmentation pattern.

Workflow and Logical Relationships

The synthesis of this compound follows a well-established synthetic pathway for 1,3,4-thiadiazole derivatives.

Caption: General synthesis workflow for 5-Aryl-1,3,4-thiadiazol-2-amines.

Biological Significance

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities and signaling pathways associated with this compound have not been extensively reported. However, the core 2-amino-1,3,4-thiadiazole scaffold is a key pharmacophore in the development of various therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound.

References

Biological Activities of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of this scaffold stems from its unique electronic and structural features, which allow for diverse interactions with biological targets. This technical guide focuses on the biological activities of a specific subset of these compounds: 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine and its derivatives.

While extensive research exists for the broader class of 1,3,4-thiadiazoles, literature specifically detailing the biological profile of derivatives with the 5-(2-methylphenyl) substitution is limited. Therefore, this guide will present the available data for this core structure and supplement it with findings from closely related analogs, such as other tolyl isomers and derivatives with alternative substitutions at the 2-position of the phenyl ring. This comparative approach will provide a comprehensive understanding of the structure-activity relationships that govern the biological effects of this class of compounds.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole scaffold have been extensively investigated for their potential as anticancer agents.[3][4][5] The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines. While specific data for a series of this compound derivatives is not abundant in publicly available literature, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, which features the core 2-substituted phenyl-1,3,4-thiadiazol-2-amine structure, has demonstrated significant anti-proliferative effects.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a key 5-(2-substituted-phenyl)-1,3,4-thiadiazol-2-amine derivative against human colon (LoVo) and breast (MCF-7) cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | |

| MCF-7 | 23.29 |

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[6][7] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituents on the thiadiazole ring and any associated phenyl moieties.

Quantitative Data on Antimicrobial Activity

Due to the limited specific data on this compound derivatives, the following table includes data for a closely related analog, 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine, to provide insight into the potential antimicrobial profile.

| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |

| 2 | 5-(2,4-Dimethylphenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 1000 | [7] |

| Escherichia coli | >1000 | [7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9] It is a standard preliminary assay for evaluating the cytotoxic potential of chemical compounds.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with untreated cells and blank wells with medium only are also included. The plate is then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[10]

-

Formazan Formation: The plate is incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10]

-

Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[13]

Detailed Methodology:

-

Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[12]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[12]

-

Controls: Growth control wells (broth and inoculum without the compound) and sterility control wells (broth only) are included.[12]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]

-

MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8]

Visualizations

Synthesis Workflow

The general synthesis of 5-substituted-1,3,4-thiadiazol-2-amines often involves the cyclization of thiosemicarbazide derivatives. The following diagram illustrates a common synthetic pathway.

Caption: General synthetic route for this compound.

Experimental Workflow for Anticancer Screening

The following diagram outlines the key steps in the MTT assay for evaluating the anticancer activity of the synthesized compounds.

Caption: Workflow of the MTT assay for cytotoxicity screening.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. atcc.org [atcc.org]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Evaluation of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Overview of Analog Activities

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in-vitro biological evaluation of compounds structurally related to 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Direct experimental data for this specific molecule is limited in current scientific literature. Therefore, this document summarizes the significant findings on analogous 1,3,4-thiadiazole derivatives to infer its potential biological activities and guide future research. The information presented herein covers key areas of anticancer, antimicrobial, and enzyme inhibition studies.

Introduction to 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological properties.[1] Derivatives of 2-amino-1,3,4-thiadiazole have garnered considerable interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[2] The unique structural features of the thiadiazole nucleus, such as its ability to act as a hydrogen bond acceptor and its electron-donating properties, contribute to its versatile biological interactions.[1]

Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Analogs

Numerous studies have demonstrated the cytotoxic potential of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[3]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in-vitro anticancer activity (IC50 values in µM) of representative 5-substituted-1,3,4-thiadiazol-2-amine derivatives against several human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 2.32 | [3] |

| HepG2 (Liver) | 3.15 | [3] | |

| N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 (Breast) | 9 | [4] |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120 | [4] |

| MDA-MB-231 (Breast) | 70 | [4] | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | |

| MCF-7 (Breast) | 23.29 | ||

| N-(5-methyl-[5][6][7]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [5] |

| HL-60 (Leukemia) | >9.4 µg/mL | [5] | |

| MCF-7 (Breast) | >9.4 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of thiadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Analogs

Derivatives of 2-amino-1,3,4-thiadiazole have shown significant activity against a range of pathogenic bacteria and fungi. The presence of the =N-C-S moiety is often cited as being crucial for their antimicrobial action.[8]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in-vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of representative 5-substituted-1,3,4-thiadiazol-2-amine derivatives.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | A. niger | - | [9][10] |

| B. subtilis | 20-28 | C. albicans | - | [9][10] | |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | A. niger | - | [9][10] |

| B. subtilis | 20-28 | C. albicans | - | [9][10] | |

| 5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 1000 | - | - | [11] |

| E. coli | >1000 | - | - | [11] |

Experimental Protocol: Agar Disc Diffusion Method

A common method for screening antimicrobial activity is the agar disc diffusion method.[9]

-

Inoculum Preparation: A standardized suspension of the microbial strain is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

-

MIC Determination: For compounds showing significant activity, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, where the lowest concentration of the compound that visibly inhibits microbial growth is identified.[9]

Enzyme Inhibition

Certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of specific enzymes, suggesting their potential in treating diseases where these enzymes are implicated.

Quantitative Data Summary: Enzyme Inhibition

| Compound/Derivative | Enzyme | IC50 / Ki | Reference |

| Derivatives of 5-amino-1,3,4-thiadiazole-2-sulphonamide | Human Carbonic Anhydrase II | Ki: 0.030 - 0.11 µM | [12] |

| ML216 (a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative) | Bloom Helicase | IC50: 67 nM | [13] |

Potential Signaling Pathways

While the precise signaling pathways for this compound are not elucidated, related compounds have been shown to induce apoptosis through the modulation of key proteins in the apoptotic cascade.[3] For instance, some derivatives have been observed to increase the Bax/Bcl-2 ratio and the levels of caspase 9, indicating an induction of the intrinsic apoptotic pathway.[14]

Conclusion and Future Directions

The extensive research on 1,3,4-thiadiazole derivatives strongly suggests that this compound is a promising candidate for in-vitro biological evaluation. Based on the activities of its structural analogs, it is hypothesized that this compound may exhibit significant anticancer and antimicrobial properties.

Future research should focus on the synthesis and direct in-vitro evaluation of this compound to confirm these potential activities. Subsequent studies could explore its mechanism of action, potential enzyme inhibitory effects, and structure-activity relationships to optimize its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Derivatives Based on 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide array of pharmacological activities. This technical guide focuses on the synthesis of novel derivatives based on the core structure of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. It provides a comprehensive overview of synthetic methodologies, including the formation of Schiff bases and metal complexes, and delves into their potential as antimicrobial and anticancer agents. Detailed, adaptable experimental protocols are presented, alongside a summary of biological activity data from analogous compounds to guide future research and development. Visual representations of synthetic pathways and potential mechanisms of action are included to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.

Introduction: The Significance of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a vital pharmacophore in the development of new therapeutic agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The unique structural features of the 1,3,4-thiadiazole ring, such as its planarity and the presence of multiple heteroatoms, allow for diverse interactions with biological targets. The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a versatile building block for the synthesis of a multitude of derivatives with enhanced and specific biological activities. This guide focuses on derivatives of this compound, a scaffold that holds significant promise for the development of novel drug candidates.

Synthesis of Novel Derivatives

The primary amino group at the C2 position of the this compound core is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives, most notably Schiff bases and their subsequent metal complexes.

General Synthesis of this compound

The foundational compound can be synthesized via the cyclization of 2-methylbenzoyl thiosemicarbazide. A general and efficient method involves the reaction of 2-methylbenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[3] Microwave-assisted synthesis has also been reported as a rapid and high-yield alternative.[4]

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between the primary amino group of this compound and various substituted aldehydes. This reaction is typically carried out under reflux in a suitable solvent like ethanol or glacial acetic acid, often with a catalytic amount of acid.[5]

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

-

Dissolve 0.01 mol of this compound in 20 mL of absolute ethanol or glacial acetic acid in a round-bottom flask.

-

To this solution, add a solution of 0.01 mol of the desired substituted aromatic aldehyde in 10 mL of the same solvent.

-

Add 2-3 drops of glacial acetic acid or concentrated sulfuric acid as a catalyst.[6]

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Filter the resulting precipitate, wash it thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[5]

Synthesis of Metal Complexes of Schiff Base Derivatives

The Schiff base ligands, with their nitrogen and sulfur donor atoms, are excellent chelating agents for a variety of transition metals. The synthesis of these metal complexes can enhance the biological activity of the parent Schiff base.

Experimental Protocol: General Procedure for the Synthesis of Metal Complexes

-

Dissolve 0.002 mol of the Schiff base ligand in 20 mL of a suitable solvent (e.g., methanol, ethanol, or DMF).[7]

-

In a separate flask, dissolve 0.001 mol of the metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) chlorides or acetates) in 10 mL of the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Adjust the pH of the mixture if necessary using a dilute base (e.g., NaOH or ammonia solution).

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the solution, and collect the precipitated complex by filtration.

-

Wash the complex with the solvent and dry it under vacuum over anhydrous CaCl2.[7]

Biological Activities and Data Presentation

Derivatives of 5-substituted-1,3,4-thiadiazol-2-amine have demonstrated significant potential as both antimicrobial and anticancer agents. The biological activity is often influenced by the nature of the substituent at the 5-position and the modifications at the 2-amino group.

Antimicrobial Activity

The antimicrobial efficacy of 1,3,4-thiadiazole derivatives is well-documented. Schiff base derivatives, in particular, have shown promising activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function. The data presented below is for analogous 5-aryl-1,3,4-thiadiazole-2-amine derivatives and serves as a predictive guide for the potential activity of 5-(2-Methylphenyl) derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Analogous 1,3,4-Thiadiazole Schiff Base Derivatives (µg/mL)

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | Reference |

| Fluorine-substituted Schiff bases | 4-8 | 8-16 | 16-31.25 | [8] |

| Thiol-functionalized oxadiazoles | 4-8 | 4-8 | 16-31.28 | [8] |

| Amino and thiol-functionalized triazoles | 4-16 | 4-16 | 4-16 | [8] |

| Cefuroxime (Standard) | 0.01 g/ml | 0.01 g/ml | - | [2] |

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,3,4-thiadiazole derivatives against various cancer cell lines. The mechanism of action is often multi-faceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The following table summarizes the cytotoxic activity of closely related 5-aryl-1,3,4-thiadiazole derivatives.

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Analogous 5-Aryl-1,3,4-Thiadiazole Derivatives

| Compound Type | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A-549 (Lung) | Reference |

| 5-(4-chlorophenyl)-thiadiazole derivatives | 2.32 - 8.35 | 2.32 - 8.35 | - | - | [9] |

| 5-(3-indolyl)-thiadiazole derivative (5m) | - | - | - | 1.5 | [10] |

| 5-(thiophen-2-yl)-thiadiazole derivative (20b) | - | 4.37 | - | 8.03 | [11] |

| 5-Fluorouracil (Standard) | 6.80 µg/mL | - | - | - | [12] |

| Cisplatin (Standard) | - | - | - | - | [11] |

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for producing Schiff bases and their subsequent metal complexes from the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. sphinxsai.com [sphinxsai.com]

- 5. jocpr.com [jocpr.com]

- 6. brieflands.com [brieflands.com]

- 7. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antimicrobial Frontier: A Technical Guide to the Potential of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide focuses on the antimicrobial potential of a specific class of these compounds: 2-amino-5-aryl-1,3,4-thiadiazoles. While specific quantitative data for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine is not extensively available in the current body of scientific literature, this document consolidates the existing knowledge on closely related analogues, providing a comprehensive overview of their antimicrobial activities, potential mechanisms of action, and the experimental methodologies employed in their evaluation. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this promising class of antimicrobial agents.

Introduction

The 2-amino-1,3,4-thiadiazole core is a versatile pharmacophore that has been incorporated into a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The presence of the amino group at the 2-position and a variable aryl substituent at the 5-position allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This structural flexibility, coupled with the inherent chemical properties of the thiadiazole ring, makes this class of compounds a fertile ground for the development of new antimicrobial drugs.

Antimicrobial Activity of 2-Amino-5-Aryl-1,3,4-Thiadiazoles: A Review of the Landscape

Numerous studies have demonstrated the in vitro antimicrobial potential of various 2-amino-5-aryl-1,3,4-thiadiazole derivatives against a range of pathogenic bacteria and fungi. The nature and position of substituents on the aryl ring at the 5-position have been shown to significantly influence the antimicrobial potency and spectrum of activity.

Antibacterial Activity

Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have shown activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups such as halogens (chloro, fluoro) on the phenyl ring have exhibited notable inhibitory effects against strains like Staphylococcus aureus and Bacillus subtilis. Some derivatives have also demonstrated moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Antifungal Activity

The antifungal potential of this class of compounds is also significant. Studies have reported the efficacy of certain 2-amino-5-aryl-1,3,4-thiadiazoles against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. The presence of specific substituents on the aryl ring has been correlated with enhanced antifungal activity.

Table 1: Summary of Reported Antimicrobial Activity for Selected 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Test Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | MIC: 20-28 µg/mL | |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | MIC: 20-28 µg/mL | |

| 5-(Aryl)-1,3,4-thiadiazol-2-amine Schiff's bases | E. coli, Staphylococcus sp. | Zone of inhibition data available | |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Zone of inhibition and MIC data available |

Note: This table is a representative summary. For detailed quantitative data, please refer to the cited literature.

Experimental Protocols for Antimicrobial Evaluation

The assessment of the antimicrobial potential of novel compounds like this compound involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Sterile pipette tips and multichannel pipettor

-

Incubator

-

Spectrophotometer or plate reader (optional, for quantitative assessment)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth and solvent only)

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilutions: Perform a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and the solvent used to dissolve the test compound, to check for solvent toxicity). A sterility control (broth only) should also be included.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 6

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a significant pharmacophore present in various biologically active molecules.

Introduction

2-Amino-5-substituted-1,3,4-thiadiazoles are a class of compounds known for their diverse pharmacological activities. The synthesis protocol outlined here is a robust and efficient method starting from commercially available reagents. The primary method described is a solid-phase reaction known for its simplicity, mild conditions, and high yields. An alternative method using polyphosphoric acid is also presented.

General Synthetic Strategy

The synthesis involves the acid-catalyzed cyclization of a carboxylic acid derivative with thiosemicarbazide. The reaction proceeds by activating the carboxylic acid (2-methylbenzoic acid), which then reacts with thiosemicarbazide to form an acylthiosemicarbazide intermediate. This intermediate undergoes intramolecular cyclization and dehydration to yield the final this compound product.[1][2][3]

Experimental Protocols

Method 1: Solid-Phase Synthesis using Phosphorus Oxychloride

This method is adapted from a general procedure for preparing 2-amino-5-aryl-1,3,4-thiadiazoles and is noted for its high efficiency and mild reaction conditions.[4]

Materials and Reagents:

-

2-Methylbenzoic acid (o-toluic acid)

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

5% Sodium carbonate (Na₂CO₃) solution

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Mortar and pestle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry mortar, add thiosemicarbazide (A mol), 2-methylbenzoic acid (B mol), and phosphorus oxychloride (C mol) in a molar ratio of A:B:C = 1:1.1:1.1.

-

Grinding: At room temperature, grind the mixture thoroughly using a pestle until the reactants are well-mixed and the reaction is complete. The mixture will typically become sticky or form a paste.

-

Standing: Allow the mixture to stand at room temperature for a designated period (typically 1-2 hours) to ensure the reaction goes to completion.

-

Work-up and Neutralization: Transfer the crude product to a beaker. Slowly add a 5% aqueous solution of sodium carbonate with stirring until the pH of the mixture reaches 8.0-8.2.[4][5] This step neutralizes the acidic catalyst and precipitates the product.

-

Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected solid product in a vacuum oven at 60-70 °C.

-

Recrystallization: Purify the dried crude product by recrystallization. A recommended solvent system is a 1:2 (v/v) mixture of N,N-dimethylformamide (DMF) and water.[4][5] Dissolve the crude product in a minimal amount of hot DMF, then slowly add water until turbidity persists. Allow the solution to cool slowly to form crystals.

-

Final Product: Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum to obtain pure this compound.

Method 2: Synthesis using Polyphosphoric Acid (PPA)

This is an alternative method that uses polyphosphoric acid as both a catalyst and a solvent.[6]

Materials and Reagents:

-

2-Methylbenzoic acid

-

Thiosemicarbazide

-

Polyphosphoric acid (PPA)

-

Ammonium hydroxide (NH₄OH) solution

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, prepare a mixture of 2-methylbenzoic acid and polyphosphoric acid.

-

Addition of Reactant: Slowly add thiosemicarbazide to the mixture while stirring.

-

Heating: Heat the reaction mixture with stirring to between 100 °C and 120 °C for 1.5 to 2 hours.[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Neutralize the aqueous mixture with a concentrated ammonium hydroxide solution until the product precipitates out.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following table summarizes the key quantitative parameters for the described synthetic protocols.

| Parameter | Method 1: Solid-Phase (POCl₃) | Method 2: PPA |

| Starting Materials | 2-Methylbenzoic acid, Thiosemicarbazide | 2-Methylbenzoic acid, Thiosemicarbazide |

| Catalyst/Reagent | Phosphorus oxychloride (POCl₃) | Polyphosphoric Acid (PPA) |

| Molar Ratio | Thiosemicarbazide : Acid : POCl₃ = 1 : 1-1.2 : 1-1.2[4] | At least 2 parts PPA per part thiosemicarbazide by weight[6] |

| Reaction Temperature | Room Temperature | 100-120 °C[6] |

| Reaction Time | ~1-2 hours | ~1.5-2 hours[6] |

| Work-up pH | 8.0 - 8.2[4][5] | Neutralization with NH₄OH |

| Recrystallization Solvent | DMF/Water (1:2 v/v)[4][5] | Ethanol |

| Reported Yield | >91-94%[4][5] | ~89-92% (for similar alkyl derivatives)[6] |

Visualizations

Proposed Reaction Mechanism

The diagram below illustrates the proposed mechanism for the acid-catalyzed synthesis of this compound. The process involves the activation of the carboxylic acid, nucleophilic attack by thiosemicarbazide, and subsequent intramolecular cyclization and dehydration.

Caption: Proposed reaction mechanism for thiadiazole synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the solid-phase synthesis of the target compound.

Caption: Experimental workflow for solid-phase synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

Application Notes: Anticancer Potential of 5-(Aryl)-1,3,4-thiadiazol-2-amine Derivatives

Application Notes and Protocols for 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine as a versatile scaffold in modern drug design and development. The document outlines its synthesis, potential therapeutic applications, and detailed protocols for its evaluation as an anticancer agent.

Introduction

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have shown a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties. The mesoionic character of the thiadiazole ring is thought to facilitate crossing cellular membranes and interacting with various biological targets. The 2-amino-1,3,4-thiadiazole core, in particular, has been a focal point for the development of novel therapeutic agents. The introduction of an aryl group at the 5-position, such as the 2-methylphenyl moiety, is a common strategy to enhance the biological activity of these compounds. This document focuses on this compound as a key building block for the design of new drug candidates.

Therapeutic Potential

Derivatives of the 5-aryl-1,3,4-thiadiazol-2-amine scaffold have demonstrated significant potential in several therapeutic areas, with a primary focus on oncology.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against a variety of human cancer cell lines. The anticancer effect is often enhanced by the presence of an aromatic ring at the 5-position of the thiadiazole core.[1] The nature and position of substituents on this aryl ring, as well as modifications to the 2-amino group, play a crucial role in modulating the cytotoxic potency and selectivity.[1]

Mechanism of Action: The anticancer activity of this class of compounds is often attributed to the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MEK/ERK pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. By inhibiting these pathways, 1,3,4-thiadiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.[2][3][4][5] Some derivatives have also been identified as inhibitors of specific enzymes crucial for cancer progression, including topoisomerase II, histone deacetylase (HDAC), and various kinases like Abl kinase.[1]

Data Presentation: Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 5-aryl-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines, providing a comparative overview of their potency.

| Compound ID | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 2g | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [1] |

| 2g | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29 | [1] |

| 4e | 4-Chlorophenyl (with piperazine linker) | MCF-7 (Breast) | 2.32 | [6] |

| 4i | 4-Chlorophenyl (with piperazine linker) | HepG2 (Liver) | 3.15 | [6] |

| 8a | Honokiol derivative | A549 (Lung) | 1.62 | [6] |

| 8a | Honokiol derivative | MDA-MB-231 (Breast) | 4.61 | [6] |

| Cpd 4 | Pyrimidine derivative | HCT116 (Colon) | 8.04 (48h) | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and efficient method for the synthesis of the title compound, adapted from established procedures for analogous 5-aryl-1,3,4-thiadiazol-2-amines.[7]

Materials:

-

2-Methylbenzoic acid

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphate Ester (PPE)

-

Crushed ice

-

10% Ammonia solution

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a clean, dry round-bottom flask, combine 2-methylbenzoic acid (10 mmol) and thiosemicarbazide (10 mmol).

-

Slowly and carefully add concentrated sulfuric acid (5 mL) to the mixture while stirring in an ice bath to control the initial exothermic reaction.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice in a large beaker with constant stirring.

-

Neutralize the acidic solution by the dropwise addition of a 10% ammonia solution until a precipitate is formed and the pH is approximately 7-8.

-

Collect the crude precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with cold distilled water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

-

Dry the purified product in a desiccator.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H and C=N stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Protocol 2: In Vitro Anticancer Activity Evaluation - MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives against a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO to prepare a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.

-

After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for another 48 or 72 hours in the CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition

Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[2][3] Inhibition of this pathway leads to a decrease in the phosphorylation of Akt and its downstream targets, ultimately inducing apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by a 1,3,4-thiadiazole derivative.

MEK/ERK Signaling Pathway Inhibition

The MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation, and its inhibition is a valid strategy in cancer therapy. Certain 1,3,4-thiadiazole derivatives have demonstrated the ability to suppress this pathway.[4][5]

Caption: Inhibition of the MEK/ERK signaling pathway by a 1,3,4-thiadiazole derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound based on the this compound scaffold.

Caption: A typical experimental workflow for evaluating the anticancer potential of a novel compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives is highly dependent on the nature and position of the substituents on the aryl ring and modifications at the 2-amino position. Key SAR observations include:

-

Substituents on the 5-Aryl Ring: The introduction of electron-withdrawing or bulky groups on the phenyl ring can significantly influence the anticancer activity. For instance, the presence of a benzenesulfonylmethyl group at the ortho position of the phenyl ring has been shown to result in potent activity against colon cancer cells.[1]

-

Modifications at the 2-Amino Group: Acylation or substitution of the 2-amino group can lead to derivatives with altered potency and selectivity. The introduction of piperazine or piperidine moieties through an acetamide linker has been shown to enhance the antitumor activity against breast and liver cancer cell lines.[8]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and interact with intracellular targets.

These SAR insights provide a rational basis for the further optimization of this scaffold to develop more potent and selective drug candidates.

Conclusion

This compound represents a valuable and versatile scaffold for the design and development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, allows for the fine-tuning of its pharmacological properties. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development of this promising class of compounds.

References

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Biological Screening of 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] Compounds incorporating this moiety have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties.[1][2][6][7][8] The biological activity of 1,3,4-thiadiazole derivatives is often attributed to their structural similarity to pyrimidines, allowing them to interfere with DNA synthesis and other cellular processes.[1][4] This document provides a detailed experimental setup for the initial biological screening of the novel compound, 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine, across these three key therapeutic areas.

General Experimental Workflow

The overall workflow for the biological screening of this compound is depicted below. This workflow outlines the sequential steps from compound preparation to data analysis for each biological assay.

Caption: General experimental workflow for the biological screening of the target compound.

Anticancer Activity Screening

Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2][9] The proposed mechanism often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways, and the induction of apoptosis.[2] The MTT assay is a standard colorimetric method for assessing cell viability and is widely used for in vitro screening of anticancer compounds.[10][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon).

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[11][13]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).[11]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Anticancer Activity

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Experimental Value | Reference Value |

| A549 | Experimental Value | Reference Value |

| HCT116 | Experimental Value | Reference Value |

Potential Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for anticancer drugs.[2] 1,3,4-Thiadiazole derivatives have been suggested to interfere with this pathway.[2]

Caption: Potential inhibition of the MAPK/ERK signaling pathway by the test compound.

Antimicrobial Activity Screening

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with significant antimicrobial properties against a range of bacteria and fungi.[7][8] The antimicrobial activity of these compounds can be assessed using various in vitro methods, such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[13][16][17][18]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the MIC of this compound against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

-

This compound

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

0.5 McFarland turbidity standard

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh agar plate, pick 3-5 bacterial colonies and inoculate them into MHB. Incubate at 37°C until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, ..., 1 µg/mL).[13]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (MHB only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18] This can be assessed visually or by measuring the absorbance at 600 nm.

-